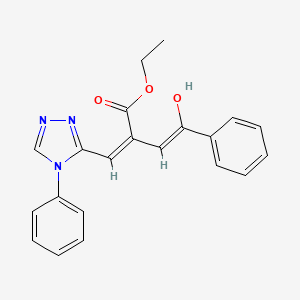

Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate

Description

Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate (CAS: 80535-24-6) is a structurally complex molecule featuring a conjugated enoate backbone, a 1,2,4-triazole ring substituted with a phenyl group, and a phenyl-substituted ketone moiety. This compound is synthesized for pharmaceutical research applications, particularly in drug discovery pipelines targeting kinase inhibition or antimicrobial activity, as inferred from its structural analogs . Its synthesis and characterization likely employ crystallographic tools like SHELXL and ORTEP-III, which are standard for small-molecule refinement and visualization .

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

ethyl (Z,2Z)-4-hydroxy-4-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)methylidene]but-3-enoate |

InChI |

InChI=1S/C21H19N3O3/c1-2-27-21(26)17(13-19(25)16-9-5-3-6-10-16)14-20-23-22-15-24(20)18-11-7-4-8-12-18/h3-15,25H,2H2,1H3/b17-14-,19-13- |

InChI Key |

HIYDOUOFCUFPJJ-OTEWIXGOSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=NN=CN1C2=CC=CC=C2)/C=C(/C3=CC=CC=C3)\O |

Canonical SMILES |

CCOC(=O)C(=CC1=NN=CN1C2=CC=CC=C2)C=C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Aldol condensation: The triazole derivative can undergo aldol condensation with an appropriate aldehyde to form the enone structure.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of acid or base catalysts to accelerate the reaction.

Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the enone structure to an alcohol.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield ketones or carboxylic acids.

Reduction: May yield alcohols.

Substitution: May yield various substituted derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are known for diverse biological activities. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Flexibility: The target compound’s conjugated enoate system distinguishes it from ester- or amide-linked triazoles (e.g., Aprepitant or the benzamido derivative ). The phenyl-substituted triazole in the target compound contrasts with thiophene or morpholino groups in analogues, which influence solubility and bioavailability .

Synthetic Complexity: The target compound’s synthesis involves specialized routes (e.g., enolate formation and triazole cyclization), whereas simpler triazole esters (e.g., ) are synthesized via reflux with moderate yields. Industrial-scale production of analogues like Aprepitant highlights the feasibility of scaling up triazole derivatives .

Aprepitant’s success as an antiemetic underscores the druggability of triazole scaffolds, though substituent choice critically determines target specificity .

Crystallographic and Analytical Insights

- Crystallography : The target compound’s structural confirmation likely employs SHELX programs for refinement, as seen in analogues like Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate, where dihedral angles between aromatic rings (e.g., 84.59°) were critical for understanding molecular conformation .

- Stability: Intramolecular hydrogen bonding in triazole derivatives (e.g., N–H⋯O bonds in ) may stabilize the target compound’s enoate system, though steric effects from phenyl groups could reduce crystallinity compared to smaller substituents .

Industrial and Commercial Viability

- The target compound is available via custom synthesis (e.g., Shenzhen Aike Chemical Co.), emphasizing its niche in drug discovery . In contrast, Aprepitant’s commercial production demonstrates the scalability of triazole-based APIs .

Biological Activity

Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H18N4O3

- Molecular Weight : 354.37 g/mol

- CAS Number : 6303-83-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the triazole ring enhances its ability to form hydrogen bonds with target proteins, which is crucial for its pharmacological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation. For instance, it can interfere with the activity of kinases that are essential for tumor growth.

- Antioxidant Properties : The presence of phenolic structures contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Modulation of Cell Signaling Pathways : It influences several signaling pathways that regulate cell survival and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that Ethyl 4-oxo-4-phenylbutenoate exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.3 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 10.8 | Suppression of cell migration |

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Case Study on Cancer Treatment : A study involving the treatment of breast cancer cells with Ethyl 4-oxo-4-phenylbutenoate showed a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative therapeutic agent in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.